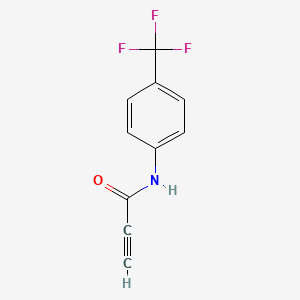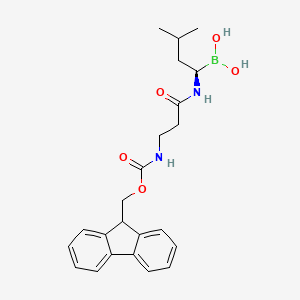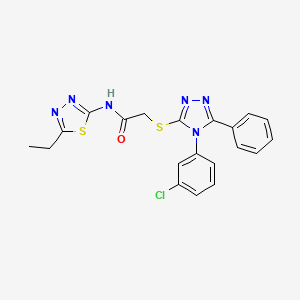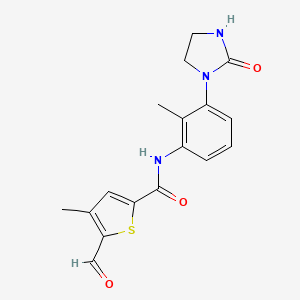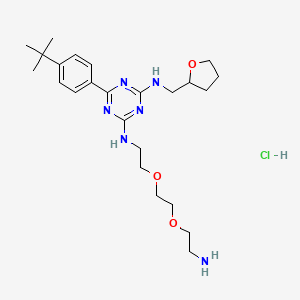![molecular formula C49H54N7O8P B10861376 9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine CAS No. 1197033-19-4](/img/structure/B10861376.png)
9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-ODMT cEt N-Bz A Phosphoramidite (Amidite): is a locked nucleic acid (LNA) analogue. This compound is known for its hybridization and mismatch discrimination attributes, which are similar to those of locked nucleic acids. It also shows resistance to exonuclease digestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes the preparation of stock solutions, careful control of reaction conditions, and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) is used in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology applications .
Biology: In biological research, this compound is used to study nucleic acid interactions, gene expression, and the development of antisense oligonucleotides .
Industry: In the industrial sector, 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) is used in the production of diagnostic tools and the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) involves its ability to hybridize with complementary nucleic acid sequences. This hybridization is facilitated by the locked nucleic acid structure, which enhances binding affinity and specificity. The compound’s resistance to exonuclease digestion further contributes to its stability and effectiveness in various applications .
Comparison with Similar Compounds
Locked Nucleic Acids (LNA): Similar in hybridization and mismatch discrimination attributes.
2’-O-Methyl RNA: Known for its stability and resistance to nuclease degradation.
Peptide Nucleic Acids (PNA): Exhibits strong binding affinity and specificity
Uniqueness: 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) stands out due to its combination of hybridization properties, mismatch discrimination, and resistance to exonuclease digestion. These attributes make it particularly valuable in the synthesis of oligonucleotides and the development of therapeutic agents .
Properties
CAS No. |
1197033-19-4 |
|---|---|
Molecular Formula |
C49H54N7O8P |
Molecular Weight |
900.0 g/mol |
IUPAC Name |
N-[9-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C49H54N7O8P/c1-32(2)56(33(3)4)65(61-28-14-27-50)64-43-42-47(55-31-53-41-44(51-30-52-45(41)55)54-46(57)35-15-10-8-11-16-35)63-48(43,34(5)62-42)29-60-49(36-17-12-9-13-18-36,37-19-23-39(58-6)24-20-37)38-21-25-40(59-7)26-22-38/h8-13,15-26,30-34,42-43,47H,14,28-29H2,1-7H3,(H,51,52,54,57)/t34-,42+,43-,47+,48-,65?/m0/s1 |
InChI Key |
XHEVZGBLRSIPCO-DZGFXGBPSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


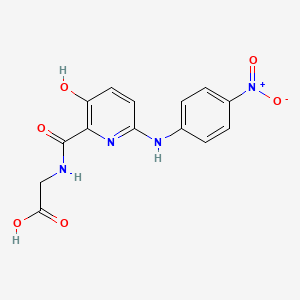
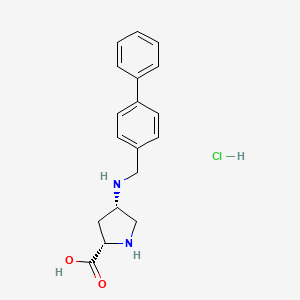
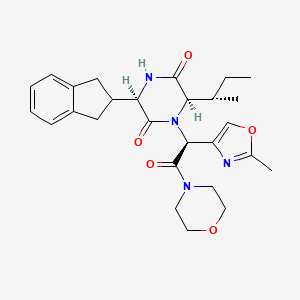

![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)


![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)
